5-Bromo-2,4-difluorobenzamide
Overview
Description
Scientific Research Applications
Polymorphs and Material Properties
- Structural, Thermal, and Mechanical Properties : Research has discovered polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, emphasizing the importance of short, linear C-H···F intermolecular interactions. These polymorphs exhibit varying mechanical properties, with one form being significantly stiffer and harder than another (Mondal, Kiran, Ramamurty, & Chopra, 2017).
Synthesis and Characterization
- Synthesis of Benzamide Derivatives : A novel non-peptide CCR5 antagonist Benzamide derivative was synthesized using 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene and N-(piperidine-4-yl)-N-propylbenzamide. This derivative was structurally characterized and tested for biological activity (Bi, 2015).
Spectroscopic and Optical Studies
- Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, a compound related to 5-Bromo-2,4-difluorobenzamide, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study also investigated its optical properties and potential antimicrobial activities (Vural & Kara, 2017).
Medicinal Chemistry
- Mustard Prodrugs for Gene-Directed Enzyme Prodrug Therapy : Analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide were evaluated as prodrugs for gene-directed enzyme prodrug therapy (GDEPT), showing potential for improved potency and efficacy over existing compounds (Friedlos, Denny, Palmer, & Springer, 1997).
Organic Synthesis Techniques
- Palladium-Catalysed Arylation of Heteroarenes : A study demonstrated the use of bromobenzamides, including 2- or 4-bromobenzamides, in the palladium-catalyzed direct arylation of heteroarene C-H bonds, highlighting the potential utility of bromobenzamides in organic synthesis (Chen, Bruneau, Dixneuf, & Doucet, 2013).
Photosynthesis Inhibition Studies
- Inhibitors of Photosynthesis : Certain bromo- and dibromo-2-hydroxy-N-phenylbenzamides, similar in structure to this compound, have been shown to inhibit photosynthetic electron transport, with varying efficiency based on compound lipophilicity and electronic properties (Kráľová, Šeršen, Pesko, Waisser, & Kubicová, 2013).
Density Functional Theory Studies
- Density Functional Theory (DFT) Analysis : DFT has been used to study the geometric structure, vibrational frequencies, and chemical shift values of similar compounds, such as 5-Bromo-2-methoxybenzonitrile, providing insights into their electronic and molecular properties (Kumar & Raman, 2017).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZBPUQVKVAUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.